1-Fluorononane is a primary alkyl fluoride characterized by a nine-carbon aliphatic chain terminating in a highly stable carbon-fluorine bond. With a molecular weight of 146.25 g/mol, a density of 0.81 g/cm³ at 25°C, and a boiling point range of 166–169°C, it occupies a specific physicochemical niche between unfunctionalized alkanes and heavier halogenated solvents . The compound exhibits exceptionally low polarizability and a refractive index of 1.402–1.404, making it highly transparent across the visible spectrum . In industrial and advanced laboratory procurement, 1-fluorononane is primarily sourced as a chemically inert specialty solvent for polymer dissolution, a low-background medium for fluorescence spectroscopy, a calibration standard for tensiometry, and a model substrate for transition-metal-catalyzed C–F bond activation studies [1].
Attempting to substitute 1-fluorononane with its closest structural analogs, such as 1-chlorononane or unfunctionalized nonane, fundamentally alters processability and chemical stability. 1-Chlorononane possesses a significantly weaker carbon-halogen bond, making it susceptible to unwanted nucleophilic substitution (SN2) and elimination side-reactions in basic or nucleophilic environments where 1-fluorononane remains entirely inert [1]. Furthermore, 1-chlorononane has a boiling point of 203.5°C, which severely complicates solvent removal under vacuum compared to 1-fluorononane's more manageable 166–169°C range [2]. Conversely, substituting with nonane (boiling point 151°C) eliminates the terminal dipole moment, drastically reducing the solvent's ability to solvate specific high-molecular-weight polymers like polyisobutylene or to maintain proper phase behavior in specialized tensiometry applications [3].
For applications requiring a liquid medium at elevated temperatures followed by complete solvent removal, volatility is a critical procurement factor. 1-Fluorononane exhibits a boiling point of 166–169°C. In contrast, the chlorinated analog, 1-chlorononane, boils at 203.5°C [1]. This ~35°C difference means that 1-fluorononane requires significantly less thermal energy and less aggressive vacuum conditions to strip from a reaction mixture or polymer formulation, reducing the risk of thermal degradation to sensitive solutes.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 166–169°C |
| Comparator Or Baseline | 1-Chlorononane (203.5°C) |
| Quantified Difference | ~35°C lower boiling point for the fluorinated analog |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Lower boiling points enable milder, faster solvent removal post-processing, protecting heat-sensitive products and reducing energy costs during solvent recovery.
When utilized as a reaction medium, the stability of the solvent against nucleophilic attack is paramount. The primary C–F bond in 1-fluorononane possesses a bond dissociation energy of approximately 110–115 kcal/mol, making it highly resistant to SN2 displacement. In contrast, 1-chlorononane has a C–Cl bond energy of ~81 kcal/mol and readily acts as an alkylating agent in the presence of amines, alkoxides, or other nucleophiles[1]. This renders 1-fluorononane uniquely suitable as an inert solvent for basic reactions where chlorinated solvents would degrade or cause unwanted nonyl-alkylation.
| Evidence Dimension | Bond Dissociation Energy (Reactivity) |
| Target Compound Data | C–F bond ~110–115 kcal/mol (Inert to standard SN2) |
| Comparator Or Baseline | 1-Chlorononane C–Cl bond ~81 kcal/mol (Reactive in SN2) |
| Quantified Difference | ~30 kcal/mol higher bond strength |
| Conditions | Nucleophilic reaction conditions (e.g., basic media) |
Guarantees that the solvent will not inadvertently alkylate valuable substrates or catalysts during synthesis, ensuring high product purity and reproducibility.
In advanced analytical techniques such as Fluorescence Correlation Spectroscopy (FCS), solvent optical properties dictate background noise levels. 1-Fluorononane features a density of 0.81 g/cm³ and a refractive index of 1.402–1.404, reflecting the low electronic polarizability of the fluorine atom . Comparatively, 1-chlorononane exhibits a higher density (~0.87 g/cm³) and higher polarizability, leading to greater optical scattering. The low polarizability of 1-fluorononane minimizes solvent-induced optical interference when studying protein-protein interactions.
| Evidence Dimension | Density and Refractive Index |
| Target Compound Data | Density: 0.81 g/cm³; RI: 1.402–1.404 |
| Comparator Or Baseline | 1-Chlorononane (Density: ~0.87 g/cm³) |
| Quantified Difference | 7% lower physical density and reduced optical polarizability |
| Conditions | Standard temperature (25°C) and pressure |
Provides a superior, low-interference optical medium for sensitive spectroscopic assays, improving signal-to-noise ratios in biophysical measurements.
Due to its unique combination of a moderate boiling point (166–169°C) and a specific dipole moment, 1-fluorononane is the optimal choice for dissolving high-molecular-weight polymers, such as polyisobutylene, for thermodynamic studies or specialized casting. It outperforms nonane by offering distinct solvation parameters while remaining easier to evaporate than 1-chlorononane [1].
1-Fluorononane's low optical density and minimal polarizability make it an ideal hydrophobic medium for studying protein-protein interactions via FCS. It provides a stable, non-reactive environment that minimizes optical scattering and background fluorescence, which is a significant advantage over heavier, more polarizable halogenated solvents [2].
For laboratories developing novel transition-metal catalysts (e.g., Nickel-catalyzed cross-coupling), 1-fluorononane serves as an excellent primary alkyl fluoride model substrate. Its high C–F bond strength (~115 kcal/mol) provides a rigorous benchmark for testing catalyst efficacy in unactivated aliphatic systems, a critical step in agrochemical and pharmaceutical methodology development[3].
Because of its high purity, well-defined linear structure, and specific density (0.81 g/cm³), 1-fluorononane is routinely procured as a reference material for calibrating instruments used to measure surface tension and kinematic viscosity of binary mixtures, offering highly reproducible baseline data[4].
Flammable;Irritant